2,2-Dimethoxy-7-azaspiro[3.5]nonane
Description
Significance of Spirocyclic Systems in Modern Organic Synthesis
Spirocyclic compounds, which feature at least two molecular rings connected by a single common atom known as the spiro atom, hold a unique position in organic chemistry. wikipedia.orgtandfonline.com This structural motif imparts a distinct three-dimensional geometry, a significant departure from the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com The key advantage offered by spirocycles in drug discovery and synthesis is their inherent rigidity and the ability to project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins. tandfonline.combldpharm.com
The quaternary carbon at the core of carbocyclic spirocycles introduces a level of structural complexity and three-dimensionality (measured by a higher fraction of sp3 hybridized carbons) that is increasingly sought after in drug development. bldpharm.com A higher sp3 fraction is often correlated with greater success in clinical trials, potentially due to improved physicochemical properties such as aqueous solubility and metabolic stability. bldpharm.comresearchgate.net Spirocyclic systems are well-represented in a variety of natural products, which have evolved to interact effectively with biological macromolecules. tandfonline.comnih.gov The development of stereoselective synthesis methods has further enhanced the utility of spiro compounds, allowing for precise control over their complex architectures. kingsbookstore.com
The Azaspiro[3.5]nonane Core: A Key Motif in Synthetic and Medicinal Chemistry
Within the diverse family of spirocycles, the azaspiro[3.5]nonane framework—consisting of an azetidine (B1206935) ring (a four-membered nitrogen-containing ring) and a piperidine (B6355638) ring (a six-membered nitrogen-containing ring) sharing a spirocarbon—has emerged as a particularly valuable scaffold. However, the term is also used for skeletons containing a four-membered carbocycle and a six-membered nitrogen-containing ring. These structures are of significant interest in medicinal chemistry. bldpharm.com The defined three-dimensional orientation of the azaspiro[3.5]nonane core allows for the precise positioning of substituents to interact with biological targets.
The utility of this scaffold is highlighted in the development of novel therapeutics. For instance, researchers have designed and synthesized a class of 7-azaspiro[3.5]nonane derivatives that act as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.gov This research led to the identification of a compound with a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models, demonstrating the scaffold's potential in treating metabolic diseases. nih.gov Furthermore, the incorporation of azaspiro cycles has been shown to be an effective strategy for modulating physicochemical properties, such as lowering lipophilicity (logD values) and improving metabolic stability and selectivity in drug candidates. bldpharm.com The development of synthetic routes to various substituted diazaspiro[3.5]nonanes and other analogs further underscores the importance of this motif as a versatile building block for creating new chemical entities for pharmaceutical research. researchgate.netuniv.kiev.ua
Contextualizing 2,2-Dimethoxy-7-azaspiro[3.5]nonane within Azaspiro[3.5]nonane Research
The specific compound, this compound, represents a functionalized building block within the broader class of azaspiro[3.5]nonanes. Its chemical structure is characterized by a cyclobutane (B1203170) ring and a piperidine ring, with the nitrogen at the 7-position and two methoxy (B1213986) groups on the cyclobutane ring at the 2-position. These methoxy groups form a dimethyl ketal, which is a protected form of a ketone.
This structure positions this compound as a useful intermediate for further chemical synthesis. The ketal is stable under many reaction conditions, allowing for selective chemical modifications to be made at the nitrogen atom of the piperidine ring without affecting the cyclobutanone (B123998) moiety. The nitrogen can be functionalized through reactions like amidation or reductive amination to attach various side chains, a common strategy in drug discovery to explore structure-activity relationships. researchgate.net Subsequently, the ketal can be hydrolyzed under acidic conditions to reveal the ketone, providing another site for chemical diversification. The availability of this compound and its hydrochloride salt from chemical suppliers confirms its role as a readily accessible starting material for research and development projects. bldpharm.comcymitquimica.comamadischem.com Research into structurally related azaspiro compounds, which have shown potential anticonvulsant activity, further situates this molecular framework within an active area of medicinal chemistry exploration.
Compound Data
Table 1: Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₁₀H₁₉NO₂ nih.gov | C₁₀H₂₀ClNO₂ amadischem.com |
| Molecular Weight | 185.26 g/mol | 221.72 g/mol amadischem.com |
| CAS Number | 126970403 (from PubChem) | 1638766-92-3 bldpharm.com |
| InChIKey | FQWQSXWKJBKUSG-UHFFFAOYSA-N cymitquimica.com | Not explicitly listed |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethoxy-7-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10(13-2)7-9(8-10)3-5-11-6-4-9/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLDCELIQRTIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CCNCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2,2 Dimethoxy 7 Azaspiro 3.5 Nonane and Azaspiro 3.5 Nonane Systems
Reactivity at the Spirocyclic Nitrogen Atom
The secondary amine of the 7-azaspiro[3.5]nonane core is a key site for derivatization. As a nucleophilic center, it readily participates in a variety of bond-forming reactions. N-alkylation and N-acylation are common strategies to introduce diverse substituents, thereby modulating the molecule's physicochemical and pharmacological properties.
For instance, in the development of GPR119 agonists, the nitrogen atom of the 7-azaspiro[3.5]nonane was capped with various groups to optimize biological activity. nih.gov Similarly, N-alkylation of related diazaspiro systems, such as 2,7-diazaspiro[3.5]nonane, with reagents like benzyl (B1604629) bromide and (2-bromoethyl)benzene (B7723623) is a well-established method for producing derivatives with enhanced pharmacological profiles. The general reactivity of the nitrogen atom allows for its incorporation into more complex structures through reactions like the Buchwald-Hartwig amination, which forms C-N bonds with aryl halides.
Table 1: Representative Reactions at the Spirocyclic Nitrogen of Azaspiro[3.5]nonane Systems
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., benzyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-7-azaspiro[3.5]nonane | |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-7-azaspiro[3.5]nonane | |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-7-azaspiro[3.5]nonane | google.com |
Transformations Involving the Dimethoxy Functionality (e.g., ketal hydrolysis to ketone)
The dimethoxy group at the C-2 position of 2,2-dimethoxy-7-azaspiro[3.5]nonane is a protective ketal functionality. This group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to unmask a ketone. This transformation is fundamental, as the resulting 7-azaspiro[3.5]nonan-2-one is a key intermediate for further functionalization, particularly for reactions involving the carbonyl group or the adjacent α-carbons.
The hydrolysis provides a strategic entry point to a different class of derivatives, expanding the synthetic utility of the parent compound. The ketone can then be used in a wide array of subsequent reactions, including reductions, reductive aminations, and carbon-carbon bond-forming reactions.
Table 2: Ketal Hydrolysis of this compound
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | Aqueous acid (e.g., HCl), Solvent (e.g., Acetone/Water) | 7-Azaspiro[3.5]nonan-2-one |
Functionalization of the Azaspiro[3.5]nonane Skeleton
Beyond modifications at the nitrogen and the ketal, the carbocyclic framework of the azaspiro[3.5]nonane system can be extensively functionalized.
Functional group interconversions (FGIs) are crucial for converting one functional group into another, enabling the synthesis of complex molecules from simpler precursors. fiveable.meimperial.ac.uk In the context of azaspiro[3.5]nonane systems, reduction reactions are particularly important.
For example, amide or lactam functionalities within a spirocyclic system can be reduced to the corresponding amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.com This is a common step in multi-step syntheses to generate the core azaspiroalkane structure. google.com Catalytic hydrogenation is another key reduction method, often employed to remove protecting groups such as benzyl groups from the nitrogen atom, using a catalyst like palladium on carbon (Pd/C). google.com
Conversely, oxidation reactions can introduce new functionality. Alcohols on the spirocyclic ring can be oxidized to ketones or aldehydes. For instance, the Dess-Martin periodinane has been effectively used to convert alcohol precursors into the corresponding ketones in related spirocyclic systems. univ.kiev.ua
Table 3: Selected Functional Group Interconversions on Azaspiro[3.5]nonane Scaffolds
| Transformation | Reagent(s) | Functional Group Change | Reference |
|---|---|---|---|
| Amide/Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | Amide → Amine | google.comimperial.ac.uk |
| Debenzylation | H₂, Pd/C | N-Benzyl → N-H | google.com |
| Alcohol Oxidation | Dess-Martin periodinane | Alcohol → Ketone | univ.kiev.ua |
| Ketone/Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH₄) | Ketone/Aldehyde → Alcohol | fiveable.me |
Carbon-Carbon Bond Forming Reactions on Spirocyclic Systems
Creating new carbon-carbon bonds is central to building molecular complexity. chemistry.coach For azaspiro[3.5]nonane systems, C-C bond formation can be achieved after converting the ketal of this compound to the ketone, 7-azaspiro[3.5]nonan-2-one. The resulting ketone can then serve as an electrophile or be converted into a nucleophilic enolate.
Methods such as the Michael addition and intramolecular aldol (B89426) condensation have been used to construct bicyclo[3.3.1]nonane cores, a related structural motif. nih.gov These strategies could be adapted to the azaspiro[3.5]nonan-2-one system. For example, the ketone could undergo a Michael addition with an α,β-unsaturated compound, or an aldol reaction could be used to build a new ring onto the existing framework. nih.gov Modern cross-coupling reactions, such as the Suzuki or Heck reactions, could also be employed if a suitable halide or triflate is installed on the carbocyclic ring. chemistry.coach
Table 4: Potential Carbon-Carbon Bond Forming Reactions on the Azaspiro[3.5]nonane Skeleton
| Reaction Type | Key Reagents | Substrate Requirement | Potential Product | Reference |
|---|---|---|---|---|
| Aldol Condensation | Base (e.g., LDA) or Acid | Ketone (e.g., 7-Azaspiro[3.5]nonan-2-one) | α,β-Unsaturated ketone derivative | nih.gov |
| Michael Addition | Base, Michael Acceptor (e.g., Ethyl acrylate) | Ketone (enolate form) | 3-Substituted-7-azaspiro[3.5]nonan-2-one | nih.gov |
| Suzuki Coupling | Palladium Catalyst, Base, Boronic Acid | Halogenated azaspiro[3.5]nonane | Aryl/Vinyl-substituted azaspiro[3.5]nonane | chemistry.coach |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Alkene precursor on the spirocycle | Cyclopropanated azaspiro[3.5]nonane | chemistry.coach |
Comparative Stability and Reactivity Trends in Azaspiro[3.5]nonane Analogs
The stability and reactivity of the azaspiro[3.5]nonane system can be significantly influenced by the introduction of other heteroatoms or functional groups into the spirocyclic framework. These modifications create a diverse family of analogs with distinct chemical properties.
For example, replacing a methylene (B1212753) group with an oxygen atom to form an oxa-azaspiro[3.5]nonane analog (e.g., 7-oxa-2-azaspiro[3.5]nonane) can alter the ring conformation and electronic distribution, impacting its metabolic stability and utility as a piperidine (B6355638) bioisostere. univ.kiev.uaresearchgate.net The introduction of a second nitrogen atom, creating a diazaspiro[3.5]nonane, offers two sites for derivatization, increasing the potential for creating complex libraries of compounds. The presence of a sulfone group, as in 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide, introduces a bulky, electron-withdrawing group that would drastically alter the reactivity of the adjacent ring compared to the parent hydrocarbon system. bldpharm.com
Advanced Structural Analysis and Conformational Landscapes of Azaspiro 3.5 Nonane Systems
Spectroscopic Characterization Techniques for Azaspiro[3.5]nonane Compounds
Spectroscopic methods are indispensable for confirming the successful synthesis and purity of novel chemical entities. For azaspiro[3.5]nonane derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is routinely employed to establish molecular structure and identity.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For a compound such as 2,2-Dimethoxy-7-azaspiro[3.5]nonane, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR spectra reveal the number of distinct proton environments, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). In the 7-azaspiro[3.5]nonane core, the protons on the cyclobutane (B1203170) ring and the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) groups (-OCH₃) of the dimethoxy acetal (B89532) at the C-2 position would typically appear as a sharp singlet in the 3.0-4.0 ppm range, integrating to six protons. The protons on the piperidine ring adjacent to the nitrogen atom (C-6 and C-8) would be expected in the 2.5-3.5 ppm region, with their exact shift depending on the nitrogen's substitution.
¹³C NMR spectroscopy provides information on the number of unique carbon atoms in the molecule. uobasrah.edu.iq The spiro-carbon (C-4) is a key feature, typically appearing as a quaternary signal. The carbon of the acetal (C-2) would be significantly downfield due to the two attached oxygen atoms. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, confirming the connectivity between the cyclobutane and piperidine rings through the spiro-center. nih.gov These methods are routinely used to characterize novel azaspiro[3.5]nonane derivatives. nih.govnih.gov
The following table outlines the expected NMR chemical shifts for the core structure of this compound, based on general principles and data from related heterocyclic systems.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
| C1, C3 | 1.5 - 2.2 | 25 - 40 | Protons on the cyclobutane ring. |
| C2 | - | 95 - 110 | Acetal carbon, no attached protons. |
| C4 | - | 35 - 50 | Quaternary spiro-carbon. |
| C5, C9 | 1.6 - 2.5 | 30 - 45 | Protons on the piperidine ring. |
| C6, C8 | 2.5 - 3.5 | 45 - 60 | Protons adjacent to the nitrogen atom. |
| -OCH₃ | 3.0 - 4.0 | 50 - 60 | Methoxy group protons and carbons. |
Note: The actual chemical shifts can vary based on the solvent used and substitution on the nitrogen atom.
Mass spectrometry is a critical technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound (Molecular Formula: C₁₀H₁₉NO₂), the expected monoisotopic mass is 185.1416 Da.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion ([M+H]⁺) for analysis. The determination of a compound's molecular formula with high accuracy is a standard method in the characterization of novel molecules. researchgate.netnih.gov
The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, characteristic fragmentation would likely involve the loss of a methoxy group (-OCH₃) or cleavage of the rings, providing further evidence for the proposed structure.
| Technique | Information Provided | Expected Result for C₁₀H₁₉NO₂ |
| Mass Spectrometry (MS) | Molecular Weight (Nominal Mass) | M⁺ = 185 |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass and Elemental Formula | [M+H]⁺ = 186.1494 (Calculated for C₁₀H₂₀NO₂⁺) |
X-ray Crystallography for Three-Dimensional Structure Determination
While NMR and MS provide data on connectivity and formula, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the absolute configuration of stereocenters.
For an azaspiro[3.5]nonane derivative, a crystal structure would definitively confirm the spirocyclic nature and the relative orientation of substituents. It would reveal the precise conformation of both the cyclobutane and piperidine rings. The piperidine ring in a 7-azaspiro[3.5]nonane system typically adopts a chair conformation to minimize steric strain. X-ray analysis would provide the exact torsional angles and show any distortions from an ideal chair or cyclobutane puckering induced by the spiro-fusion or other substituents. This level of detail is critical for computational modeling and understanding potential receptor-ligand interactions. Although a specific crystal structure for this compound is not publicly documented, the technique is a gold standard for the stereochemical analysis of complex spirocyclic systems. nih.gov
Conformational Analysis of the Spiro[3.5]nonane Scaffold
The shape and flexibility of a molecule are key determinants of its physical and biological properties. The spiro[3.5]nonane scaffold is specifically chosen in many applications to impart a high degree of three-dimensionality and conformational rigidity.
The fusion of two rings through a single, shared carbon atom significantly restricts the conformational freedom of the entire molecule. researchgate.net Unlike a simple cyclohexane (B81311) or piperidine ring that can undergo ring-flipping, the spiro-junction in the azaspiro[3.5]nonane system locks the rings into a more defined orientation. This inherent rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. nih.gov The spiro[3.5]nonane scaffold creates a rigid, three-dimensional structure that is a significant departure from the "flat" nature of many aromatic-rich compounds. researchgate.net
Stereochemistry plays a vital role in the function of chiral molecules. In substituted azaspiro[3.5]nonane systems, multiple stereocenters can exist. For instance, substitution on the cyclobutane or piperidine rings can create chiral carbons. The synthesis of such compounds often results in a mixture of diastereomers or enantiomers.
A key stereochemical aspect is that the spiro-carbon itself can be a stereocenter if the substitution pattern on both rings makes the molecule chiral as a whole. The synthesis and separation of individual stereoisomers are often necessary to evaluate their distinct properties. nih.govnih.gov Advanced NMR techniques and, most definitively, X-ray crystallography are used to assign the absolute and relative stereochemistry of these complex molecules. nih.gov Understanding the precise three-dimensional arrangement of all atoms is fundamental to correlating structure with activity.
Computational Chemistry and Theoretical Investigations of Azaspiro 3.5 Nonane Compounds
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in unraveling the intricate details of chemical reactions, providing a molecular-level understanding of reaction pathways and the factors that govern them.
Density Functional Theory (DFT) Applications in Spiro Compound Studies
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of complex organic reactions, including the synthesis of spiro compounds. researchgate.netresearchgate.net DFT methods allow for the accurate calculation of the energies of reactants, products, and intermediate structures along a reaction coordinate. For the synthesis of a molecule like 2,2-Dimethoxy-7-azaspiro[3.5]nonane, which could potentially be formed through an intramolecular cyclization, DFT can be employed to model the entire reaction energy profile. researchgate.netresearchgate.net By calculating the energies of various potential intermediates and transition states, researchers can identify the most energetically favorable pathway for the formation of the spirocyclic framework. These calculations can also shed light on the regioselectivity and stereoselectivity of the reaction, aspects of critical importance in the synthesis of complex molecules. researchgate.net
Transition State Analysis and Reaction Pathway Determination
A key aspect of understanding a reaction mechanism is the characterization of its transition state(s) – the highest energy points along the reaction pathway. youtube.com DFT calculations are particularly adept at locating and characterizing the geometry and energy of these fleeting structures. researchgate.net For a hypothetical intramolecular cyclization to form the 7-azaspiro[3.5]nonane core, DFT can be used to model the transition state, providing crucial information about the bond-forming and bond-breaking processes. youtube.com The calculated activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
To illustrate, a hypothetical energy profile for a key step in the formation of an azaspiro[3.5]nonane ring system is presented in Table 1. The values are representative of those that could be obtained from DFT calculations for such a cyclization reaction.
| Structure | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Acyclic Precursor | 0.0 |
| Transition State (TS) | Cyclization Transition State | +25.5 |
| Product | Cyclized Azaspiro[3.5]nonane | -15.2 |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of descriptors that quantify various aspects of a molecule's electronic character.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, a theoretical FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO would likely be localized on the nitrogen atom of the piperidine (B6355638) ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, would be distributed across the sigma anti-bonding orbitals of the ring system. Table 2 provides representative HOMO and LUMO energy values for the parent 7-azaspiro[3.5]nonane, as would be calculated by DFT methods.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 7.7 |
Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atoms or regions within a molecule. These descriptors can be used to predict the most likely sites for nucleophilic or electrophilic attack. For this compound, these calculations would likely confirm the nucleophilic character of the nitrogen atom and identify any electrophilic sites on the carbon skeleton. Table 3 presents typical values for global reactivity descriptors for a simple piperidine derivative, which serves as a model for the 7-azaspiro[3.5]nonane core.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 3.85 |
| Chemical Softness (S) | 0.26 |
| Electrophilicity Index (ω) | 0.95 |
Conformational Energetics and Dynamics Using Computational Methods
The three-dimensional shape of a molecule is intimately linked to its biological activity and physical properties. Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound. nih.govresearchgate.net The piperidine ring in this compound can adopt several conformations, with the chair and twist-boat forms being the most significant. wikipedia.orglibretexts.org
DFT and other high-level computational methods can be used to calculate the relative energies of these different conformers, allowing for the determination of the most stable three-dimensional structure. nih.govresearchgate.net For the piperidine ring in this compound, the chair conformation is expected to be the most stable. wikipedia.org However, the presence of substituents and the spiro-fused cyclobutane (B1203170) ring can influence the conformational equilibrium. Computational studies can quantify these effects and provide a detailed picture of the conformational preferences of the molecule. nih.govnih.govd-nb.info
Table 4 presents a representative set of calculated relative energies for the different conformations of a substituted piperidine ring, illustrating the typical energy differences between the chair, twist-boat, and boat forms.
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
Molecular Modeling and Docking Studies for Predicting Molecular Interactions
Binding Mode Analysis and Structure-Activity Relationship (SAR) Insights through Computational Modeling
Once promising hit compounds are identified, computational modeling plays a crucial role in understanding their binding mode at the atomic level and in rationalizing the observed structure-activity relationships (SAR).
A notable example is the study of a series of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119). nih.gov In this study, molecular modeling was employed to elucidate the binding mode of these novel agonists. The researchers developed a homology model of the human GPR119 receptor, as no crystal structure was available. This model served as the basis for docking studies to understand how the azaspiro[3.5]nonane derivatives interact with the receptor.
The docking studies revealed key interactions between the ligands and the receptor. For instance, the piperidine nitrogen of the 7-azaspiro[3.5]nonane core was identified as a potential hydrogen bond acceptor. The substituents on the piperidine nitrogen (the N-capping group) and the aryl group at another position were found to occupy distinct pockets within the binding site, and their nature significantly influenced the agonist potency.
The optimization of these substituents, guided by computational modeling, led to the identification of highly potent GPR119 agonists. The SAR insights gained from these studies are summarized below:
The N-capping group on the piperidine: The size and nature of this group were found to be critical for activity. Modeling suggested that this group occupies a specific hydrophobic pocket, and modifications that improve the fit within this pocket lead to increased potency.
The left aryl group: This part of the molecule was found to engage in important interactions with another region of the binding site. The substitution pattern on this aromatic ring was systematically varied to optimize these interactions, resulting in enhanced agonist activity.
Table 2: Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists
| Compound Moiety | Observation from SAR Studies | Computational Insight |
| 7-Azaspiro[3.5]nonane Core | The spirocyclic core serves as a rigid scaffold to orient the key interacting groups. | Docking studies confirmed the role of the scaffold in positioning the pharmacophoric elements correctly within the GPR119 binding pocket. |
| Piperidine N-capping Group (R²) | Potency is highly sensitive to the nature of this group. | Molecular modeling indicated that this group fits into a specific hydrophobic pocket of the receptor. |
| Aryl Group (R³) | Substitutions on the aryl ring significantly impact agonist activity. | The aryl group and its substituents were predicted to form key interactions with specific amino acid residues in the binding site. |
These computational investigations not only provided a structural rationale for the observed SAR but also guided the synthetic efforts towards more potent compounds. The iterative cycle of computational design, synthesis, and biological testing is a hallmark of modern drug discovery and has proven to be highly effective in the development of novel therapeutic agents based on the azaspiro[3.5]nonane scaffold.
Applications and Strategic Importance in Chemical Design and Discovery
Role as Versatile Building Blocks in Complex Molecule Synthesis
The modular nature of chemical synthesis allows for the assembly of complex molecules from simpler, pre-functionalized units known as building blocks. semanticscholar.org The 7-azaspiro[3.5]nonane scaffold is a prime example of such a versatile building block, providing a rigid core upon which further complexity can be built. nih.govresearchgate.net Synthetic chemists utilize these scaffolds to construct diverse libraries of compounds for screening and discovery programs. nih.gov
The strategic advantage of using a building block like 2,2-dimethoxy-7-azaspiro[3.5]nonane lies in its inherent structural features. The spirocyclic core introduces a defined three-dimensional shape early in a synthetic sequence. The dimethoxy acetal (B89532) can serve as a protected ketone, which can be deprotected and further functionalized, while the secondary amine of the piperidine (B6355638) ring allows for a wide range of modifications. This dual functionality enables the divergent synthesis of numerous derivatives from a single, common intermediate. This approach is a cornerstone of diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex molecules, often inspired by natural products. nih.govillinois.edu By starting with a complex and rigid scaffold, chemists can rapidly generate novel molecules with a high degree of sp³ character, a feature often correlated with success in clinical drug development. bldpharm.com
Scaffold Diversity in Medicinal Chemistry Research
In medicinal chemistry, the molecular scaffold is the central framework of a drug molecule, dictating the spatial orientation of pharmacophoric groups. The diversity of these scaffolds within a screening library is crucial for increasing the probability of identifying novel hits against biological targets. nih.gov Spirocyclic scaffolds, such as 7-azaspiro[3.5]nonane, have gained significant traction as they offer a distinct departure from the predominantly flat, aromatic structures that have historically populated compound collections. bldpharm.comspirochem.com
The incorporation of the 7-azaspiro[3.5]nonane motif contributes to scaffold diversity by introducing novel three-dimensional topologies. spirochem.com This structural novelty can be key to unlocking new intellectual property and exploring biological targets that have been intractable with traditional, flatter molecules. spirochem.com
The concept of "escaping flatland" is a guiding principle in modern drug discovery, emphasizing the need for molecules with greater three-dimensionality (3D). researchgate.net Molecules with higher sp³-hybridized carbon content tend to have improved physicochemical properties, such as solubility, and can achieve better binding to the complex, three-dimensional surfaces of protein targets. bldpharm.com
The 7-azaspiro[3.5]nonane scaffold is inherently three-dimensional due to its spirocyclic nature. bldpharm.com The fusion of a cyclobutane (B1203170) and a piperidine ring at a single carbon atom creates a rigid structure with substituents projecting in well-defined vectors. This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher potency. spirochem.comresearchgate.net The use of such pre-defined 3D building blocks allows medicinal chemists to more effectively and systematically explore the vastness of chemical space, moving beyond the limitations of two-dimensional structures. spirochem.comnih.gov This exploration is critical for identifying next-generation therapeutics with novel mechanisms of action.
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is exchanged for a structurally different but functionally similar group to optimize drug properties. spirochem.com This can improve potency, selectivity, metabolic stability, or pharmacokinetic profiles. The 7-azaspiro[3.5]nonane moiety and its analogues are increasingly used as bioisosteres for common heterocyclic rings like piperidine and morpholine (B109124). bldpharm.comresearchgate.net
For instance, the piperidine ring is one of the most common heterocycles found in approved drugs. researchgate.net Replacing a simple piperidine with a 7-azaspiro[3.5]nonane derivative can maintain the key nitrogen interaction while introducing a 3D vector that can be used to avoid undesirable interactions or to form new, favorable ones with the target protein. In one documented strategy, the replacement of a morpholine ring with various azaspirocycles led to a beneficial decrease in lipophilicity (logD) and an improvement in metabolic stability and selectivity. bldpharm.com This demonstrates the utility of azaspirocycles in fine-tuning the properties of a lead compound.
The true value of a scaffold is demonstrated by its successful application in the design of potent and selective modulators of biological targets. The 7-azaspiro[3.5]nonane scaffold has proven its utility in this regard.
A notable example is the development of agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In a focused research effort, scientists designed and synthesized a series of novel GPR119 agonists based on the 7-azaspiro[3.5]nonane core. The design rationale centered on using the spirocyclic scaffold to correctly position the necessary pharmacophoric elements—a piperidine N-capping group and an aryl group—for optimal interaction with the receptor. nih.gov Through systematic optimization of these groups attached to the rigid scaffold, a potent agonist was identified (compound 54g in the study) that exhibited desirable pharmacokinetic properties and demonstrated a glucose-lowering effect in a diabetic rat model. nih.gov This work underscores how the defined geometry of the 7-azaspiro[3.5]nonane scaffold can be leveraged to achieve a precise structural fit with a molecular target, leading to the desired biological activity.
Applications in the Development of Novel Materials and Chemical Processes
While the primary application of 7-azaspiro[3.5]nonane derivatives has been in medicinal chemistry, their unique structural and chemical properties also suggest potential uses in materials science and as reagents in chemical processes. An improved synthesis for a related analogue, 2-oxa-7-azaspiro[3.5]nonane, has been described, highlighting its utility as a novel reagent. researchgate.net
In the realm of materials science, molecular building blocks are used to construct complex architectures like metal-organic frameworks (MOFs) and porous organic polymers. semanticscholar.org The rigidity and defined exit vectors of the 7-azaspiro[3.5]nonane scaffold could potentially be exploited in the design of novel porous materials with tailored pore sizes and functionalities. The nitrogen atom within the scaffold could serve as a coordination site for metal ions or as a site for post-synthetic modification. Although this application is less explored, the fundamental properties of the scaffold make it an intriguing candidate for the development of next-generation functional materials.
Data on 7-Azaspiro[3.5]nonane Derivatives
| Compound Name/Class | Key Feature/Application | Research Context |
| 7-Azaspiro[3.5]nonane Derivatives | Potent GPR119 Agonists | Designed to achieve a specific structural fit with the GPR119 receptor for treating diabetes. nih.gov |
| Azaspirocycles | Bioisosteric replacement for morpholine | Used to lower lipophilicity and improve metabolic stability and selectivity in MCHr1 antagonists. bldpharm.com |
| 2-Azaspiro[3.3]heptane | Bioisostere for piperidine | Proposed as a mimetic for the piperidine ring to improve molecular properties. researchgate.net |
| 2-Oxa-7-azaspiro[3.5]nonane | Novel reagent in medicinal chemistry | An improved synthesis was developed, indicating its utility as a building block. researchgate.net |
Emerging Trends and Future Research Perspectives on Azaspiro 3.5 Nonane Chemistry
Development of Asymmetric Synthetic Routes for Chiral Azaspiro[3.5]nonanes
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov Asymmetric synthesis, which creates chiral molecules from achiral starting materials, has become a critical tool for accessing single-enantiomer drugs. nih.govresearchgate.net The development of asymmetric routes to chiral azaspiro[3.5]nonanes is crucial for unlocking their full potential.
Recent strategies have focused on several key approaches:
Catalytic Asymmetric Synthesis: This method utilizes chiral catalysts to control the stereochemical outcome of a reaction. uwindsor.ca Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful strategy. rsc.orgnih.gov For instance, chiral phosphoric acids and bifunctional catalysts incorporating hydrogen-bond donors can activate substrates and guide the formation of one enantiomer over the other. mdpi.comyoutube.com Another promising area is the use of artificial metalloenzymes, such as iridium-containing cytochrome P450 variants, which have shown high activity and stereoselectivity in carbene transfer reactions to form spirocyclic systems. acs.org These enzymatic platforms can provide access to novel, enantioenriched spirocycles that are otherwise difficult to synthesize. acs.org
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to build the chiral azaspirocycle. nih.gov This method transfers the existing chirality of the starting material to the final product.
Chiral Auxiliaries: In this technique, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical course of a reaction and is then removed, leaving behind an enantiomerically enriched product. researchgate.net
These methods are enabling the synthesis of a diverse range of chiral azaspiro[3.5]nonane derivatives with high enantiomeric purity, which is essential for evaluating their structure-activity relationships in biological systems.
Table 1: Asymmetric Synthesis Strategies for Azaspirocycles
| Method | Description | Key Features |
|---|---|---|
| Asymmetric Catalysis | Employs a chiral catalyst (metal complex or organocatalyst) in sub-stoichiometric amounts to induce enantioselectivity. uwindsor.ca | High efficiency, catalyst can be recycled. Examples include reactions using chiral phosphoric acids mdpi.com or artificial metalloenzymes. acs.org |
| Chiral Pool Synthesis | Uses a readily available, enantiomerically pure natural product as the starting material. nih.gov | Chirality is inherent in the starting material, often leading to predictable stereochemical outcomes. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. researchgate.net | The auxiliary is removed after the reaction, yielding the chiral product. Effective for a wide range of transformations. |
| Enzymatic Resolution | A racemic mixture is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. nih.gov | High selectivity under mild conditions. Lipases are commonly used for this purpose. |
Integration of Artificial Intelligence and Machine Learning in Spiro Compound Synthesis and Design
The synthesis of complex three-dimensional molecules like azaspiro[3.5]nonanes presents significant challenges. youtube.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to address these complexities in chemical synthesis and design. arxiv.orgnih.gov
AI-Driven Retrosynthesis: Retrosynthesis is the process of breaking down a target molecule into simpler, commercially available starting materials. arxiv.orgnih.gov AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes that a human chemist might not consider. arxiv.orgnih.govnih.gov These platforms use deep learning models to predict the most plausible disconnections in a molecule, significantly accelerating the planning phase of a synthesis. youtube.comnih.gov For a complex scaffold like azaspiro[3.5]nonane, these tools can help navigate the intricate steps required for its construction.
Machine Learning for Reaction Optimization: Once a synthetic route is planned, ML algorithms can be used to optimize the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity. beilstein-journals.orgnih.govnih.gov By analyzing large datasets from high-throughput experimentation, ML models can identify complex relationships between reaction parameters and outcomes, guiding chemists to the optimal conditions more rapidly than traditional trial-and-error methods. beilstein-journals.orgchemrxiv.org
Generative Models for Compound Design: AI can also be used to design new azaspiro[3.5]nonane derivatives with specific desired properties. Generative models can explore vast chemical space to create novel molecules that are predicted to have high biological activity, good pharmacokinetic profiles, and synthetic feasibility. youtube.com This integration of AI in both the design and synthesis phases promises to accelerate the discovery of new drugs and materials based on the azaspiro[3.5]nonane scaffold. mdpi.com
Table 2: Applications of AI/ML in Azaspiro[3.5]nonane Chemistry
| Application Area | AI/ML Tool/Technique | Function |
|---|---|---|
| Synthesis Planning | AI-driven Retrosynthesis Platforms (e.g., AiZynthFinder) nih.gov | Predicts viable synthetic routes from target molecule to starting materials. arxiv.orgnih.govnih.gov |
| Reaction Optimization | Machine Learning Algorithms (e.g., Bayesian Optimization) beilstein-journals.org | Predicts optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. nih.govchemrxiv.org |
| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs novel azaspiro[3.5]nonane structures with desired physicochemical and biological properties. youtube.com |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predicts biological activity and pharmacokinetic properties of new derivatives before synthesis. |
Exploration of Underexplored Reactivity Profiles for Novel Transformations
The azaspiro[3.5]nonane scaffold contains a four-membered azetidine (B1206935) ring, which possesses significant ring strain. nih.govrsc.org This inherent strain makes the ring susceptible to unique chemical transformations that are not typically observed in more stable five- or six-membered rings. rsc.orgrsc.org Exploring this reactivity can lead to the development of novel synthetic methodologies.
Recent research has begun to investigate the following areas:
Ring-Opening Reactions: The strain of the azetidine ring can be harnessed to perform selective ring-opening reactions. Under the right conditions, nucleophiles or electrophiles can attack the ring, leading to the formation of linear or macrocyclic structures that would be difficult to synthesize otherwise.
Strain-Release Functionalization: The energy stored in the strained ring can drive reactions that functionalize the scaffold in novel ways. For example, transition-metal-catalyzed reactions can insert new atoms or groups into the ring or at positions adjacent to it.
Diastereoselective Reactions: The rigid, three-dimensional structure of the spirocycle can influence the stereochemical outcome of reactions at or near the spiro-center. This can be exploited to achieve high levels of diastereoselectivity in the synthesis of complex, multi-substituted derivatives.
By systematically studying the reactivity of the azaspiro[3.5]nonane core, chemists can develop new tools for molecular construction and create a wider range of structurally diverse compounds for various applications. mdpi.com
Expansion of the Azaspiro[3.5]nonane Scaffold Scope in Diverse Chemical Fields
The unique structural and physicochemical properties of the azaspiro[3.5]nonane scaffold have led to its increasing use in several areas of chemistry, most notably in drug discovery and materials science.
Drug Discovery: The azaspiro[3.5]nonane moiety is being explored as a "bioisostere" for more common cyclic amines like piperidine (B6355638). researchgate.netuniv.kiev.uauniv.kiev.ua Bioisosteric replacement is a strategy where one part of a molecule is replaced by another with similar physical or chemical properties, often to improve the drug's potency, selectivity, or pharmacokinetic profile. researchgate.net For example, replacing a piperidine ring with an azaspiro[3.5]nonane can lead to improved metabolic stability and aqueous solubility. researchgate.netresearchgate.net A notable example is the development of novel 7-azaspiro[3.5]nonane derivatives as potent agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov
Materials Science: The rigid, three-dimensional nature of the azaspiro[3.5]nonane scaffold makes it an interesting building block for the creation of new materials. nih.govnih.gov Its incorporation into polymers could lead to materials with enhanced thermal stability and unique mechanical properties. Furthermore, the nitrogen atom in the ring provides a handle for further functionalization, allowing for the attachment of chromophores, fluorophores, or other functional groups to create materials for applications in electronics, sensing, or catalysis. researchgate.netresearchgate.net
The continued exploration of the azaspiro[3.5]nonane scaffold is expected to yield a wealth of new molecules with valuable applications across a broad spectrum of chemical and biological sciences.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-Dimethoxy-7-azaspiro[3.5]nonane, and how can purity be maximized?
- Methodology : A two-step cyclization process is commonly employed. First, react a substituted cyclohexanone precursor with a methoxy-containing amine under basic conditions (e.g., KCO) to form the spirocyclic core. Second, introduce dimethoxy groups via nucleophilic substitution using methyl iodide in DMF. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to achieve >95% purity .
- Critical Parameters : Temperature control (<50°C) prevents ring-opening side reactions. Use anhydrous solvents to avoid hydrolysis of intermediates.
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR : H and C NMR confirm the spirocyclic structure (e.g., distinct methoxy singlet at δ 3.2–3.4 ppm and sp-hybridized carbons at δ 45–60 ppm) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the spiro system, critical for understanding reactivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO; [M+H] = 184.1332) .
Q. What biological targets are associated with this compound?
- Primary Targets : Sigma-1 receptors (S1R) and metabolic enzymes (e.g., cytochrome P450). Binding assays show moderate S1R affinity (Ki ~100–500 nM) .
- Mechanistic Insight : The dimethoxy groups enhance membrane permeability, while the spirocyclic core stabilizes ligand-receptor interactions via hydrophobic packing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced receptor binding?
- SAR Strategies :
- Substituent Effects : Replace methoxy with bulkier groups (e.g., ethoxy) to increase steric hindrance, improving S1R selectivity. Conversely, electron-withdrawing groups (e.g., nitro) reduce off-target interactions .
- Spiro Ring Expansion : Analogues like 2,2-Dimethoxy-8-azaspiro[4.5]decane show 3x higher S1R affinity due to reduced ring strain .
- Data Table :
| Derivative | Modification | S1R Ki (nM) | Selectivity (S1R/S2R) |
|---|---|---|---|
| Parent | None | 450 | 5:1 |
| Ethoxy | -OCHCH | 220 | 12:1 |
| Nitro | -NO | 600 | 2:1 |
Q. What computational methods predict the binding affinity of this compound to sigma receptors?
- Approaches :
- Molecular Docking : Use AutoDock Vina with S1R crystal structures (PDB: 5HK1). Focus on hydrophobic pockets near TM3/TM4 helices .
- DFT Calculations : Analyze charge distribution to optimize hydrogen bonding with Glu172 and π-π stacking with Phe144 .
Q. How can contradictions in biological activity data (e.g., variable Ki values across studies) be resolved?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or radioligands (e.g., H-DTG vs. H-Pentazocine) .
- Compound Stability : Hydrolysis of methoxy groups in aqueous buffers alters ligand properties .
- Mitigation :
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., Ca flux) to confirm target engagement .
- QC Protocols : Monitor compound integrity via LC-MS before/during experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
